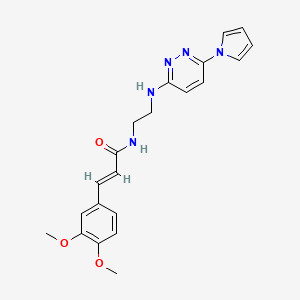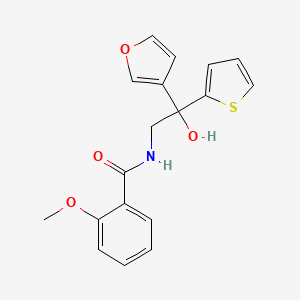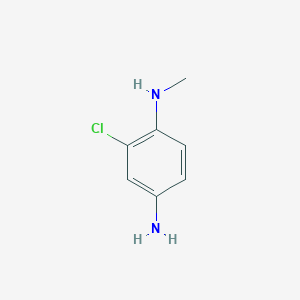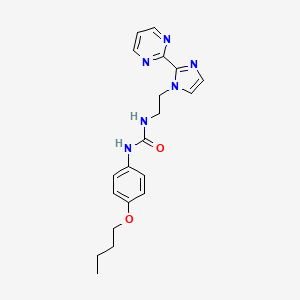![molecular formula C28H29N3O3S B2401511 N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-65-5](/img/structure/B2401511.png)
N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including amide and carboxamide groups. It also contains a thieno[3,2-d]pyrimidinone ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidinone ring suggests that the compound may exhibit aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide and carboxamide groups might be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Modification for Biological Property Optimization
Research by Ukrainets et al. (2015) explored chemical modifications to optimize biological properties of related compounds. They investigated the effects of methylation on the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, demonstrating that such modifications can lead to increased biological activity, particularly for derivatives with specific substituents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Stereoselective Cyclization in Compound Synthesis
Noguchi et al. (2003) highlighted a method for stereoselective pyrroline-ring formation through the cyclization of conjugated azomethine ylides, which is crucial in the synthesis of pyrido[1,2-a]pyrimidine derivatives (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).
Antimicrobial Activity Study
Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and assessed their antimicrobial activity. Their research demonstrated that these compounds exhibited significant activity against certain bacterial strains and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Apoptosis Induction in Cancer Research
Kemnitzer et al. (2009) discovered that certain derivatives, including N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, induce apoptosis in cancer cells. This discovery is important for developing cancer therapeutics (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a benzyl group, which is known to interact with various biological targets
Mode of Action
The compound’s structure suggests it might undergo reactions at the benzylic position, which is a common feature of benzyl compounds . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological targets and the biochemical environment in which the compound is present.
Biochemical Pathways
Benzyl compounds are known to exhibit enhanced reactivity due to the low bond dissociation energy for benzylic c−h bonds . This reactivity could potentially affect various biochemical pathways, depending on the compound’s specific targets and mode of action.
Eigenschaften
IUPAC Name |
N-benzyl-4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c32-26(29-17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)19-31-27(33)25-24(15-16-35-25)30(28(31)34)18-21-9-5-2-6-10-21/h1-10,15-16,22-23H,11-14,17-19H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOINCPEWUHHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)




![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)

